

A Comparative Analysis of NSC636819 and ML324 in Cancer Models

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Compound of Interest

Compound Name: NSC636819

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The landscape of epigenetic modulators in cancer therapy is rapidly evolving, with histone demethylase inhibitors emerging as a promising class of therapeutic agents. Among these, inhibitors of the KDM4/JMJD2 family of histone lysine demethylases have garnered significant attention due to their role in regulating chromatin structure and gene expression, processes often dysregulated in cancer. This guide provides a comprehensive comparative analysis of two such inhibitors, **NSC636819** and ML324, summarizing their performance in various cancer models based on available experimental data.

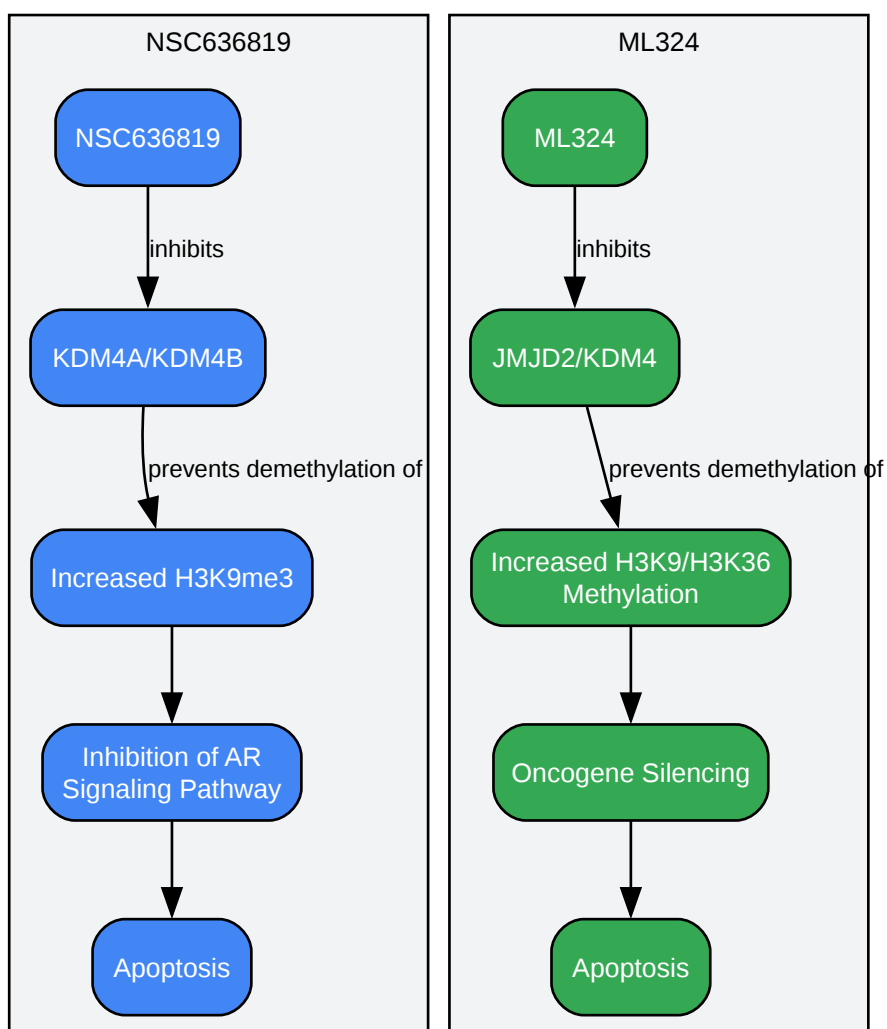
While direct head-to-head studies comparing **NSC636819** and ML324 are not readily available in the public domain, this guide aims to provide a parallel analysis of their biochemical and cellular activities, offering a valuable resource for researchers considering these compounds for their studies.

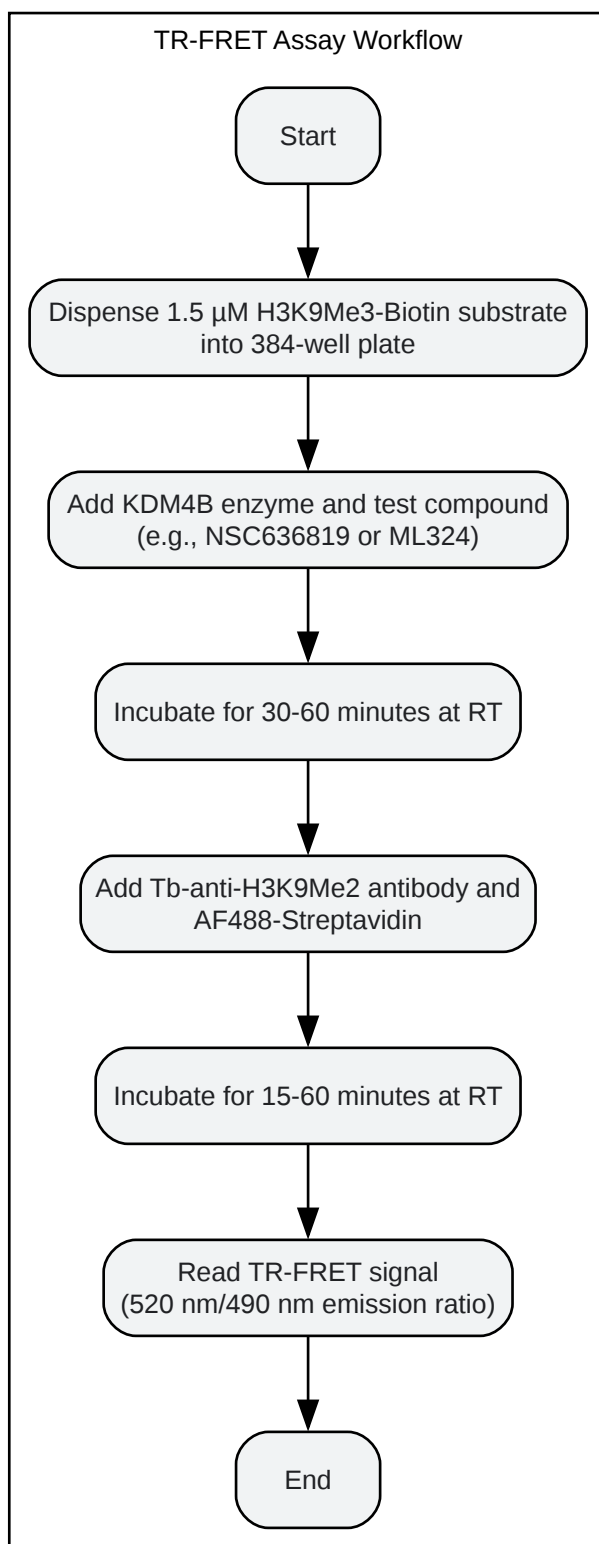
Mechanism of Action and Target Profile

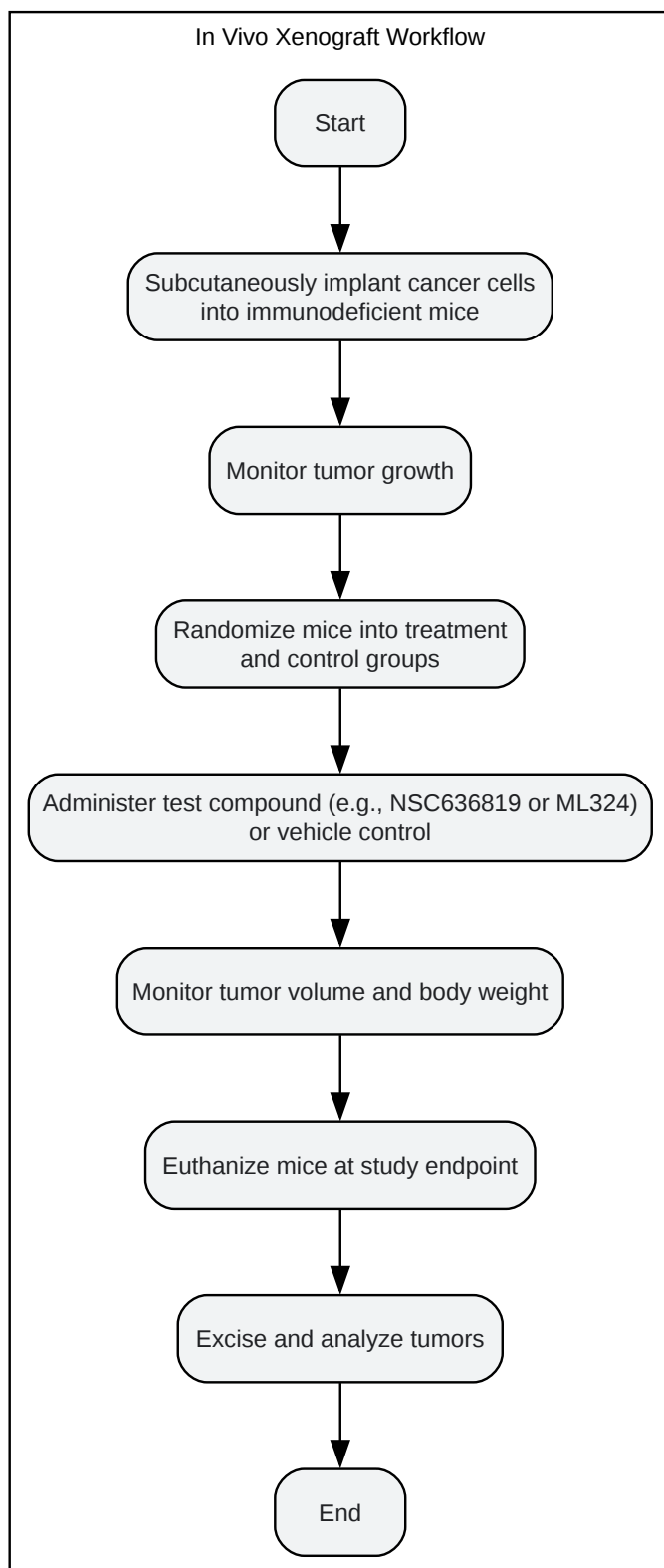
Both **NSC636819** and ML324 target the KDM4/JMJD2 family of histone demethylases, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent enzymes responsible for removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36). Inhibition of these enzymes leads to an increase in histone methylation, subsequently altering gene expression and inducing anti-cancer effects.

NSC636819 is a competitive inhibitor of KDM4A and KDM4B.[1][2] It binds to the active site of these enzymes, preventing the demethylation of H3K9me3.[2] This leads to the accumulation of this repressive histone mark and the transcriptional silencing of genes involved in cell proliferation and androgen receptor (AR) signaling in prostate cancer.[3]

ML324 is a selective inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, with a notable potency against JMJD2E.[4][5] By inhibiting KDM4 enzymes, ML324 prevents the demethylation of both H3K9 and H3K36.[4] This epigenetic modulation has demonstrated therapeutic potential in various cancer models.[6]







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